

Application Note: Quantification of Tetrahydrocannabivarin (THCV) in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *Tetrahydrocannabivarin*

Cat. No.: *B162180*

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Abstract

This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Tetrahydrocannabivarin** (THCV) in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification. The method is suitable for pharmacokinetic studies, clinical research, and drug development applications involving THCV.

Introduction

Tetrahydrocannabivarin (THCV) is a naturally occurring cannabinoid found in the cannabis plant. With growing interest in its potential therapeutic applications, there is a need for reliable and sensitive analytical methods to quantify THCV in biological matrices such as plasma.^{[1][2]} This application note details a robust LC-MS/MS method for the determination of THCV in human plasma, providing the necessary protocols for sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental

Materials and Reagents

- **Tetrahydrocannabivarin** (THCV) reference standard

- THCV-d3 (or other suitable deuterated analog) as an internal standard (IS)
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Human plasma (K2-EDTA)

Instrumentation

- A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method is employed for the extraction of THCV from plasma samples.[\[1\]](#) [\[3\]](#)

- Thaw plasma samples at room temperature.
- To 100 μ L of plasma, add 200 μ L of acetonitrile containing the internal standard (e.g., THCV-d3 at 10 ng/mL).
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at 10,000 \times g for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

- Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)[4]
- Mobile Phase A: Water with 0.1% formic acid[5]
- Mobile Phase B: Acetonitrile with 0.1% formic acid[5]
- Flow Rate: 0.4 mL/min[5]
- Injection Volume: 5 μ L
- Column Temperature: 40°C
- Gradient Elution:

Time (min)	% Mobile Phase B
0.0	50
1.0	50
5.0	95
6.0	95
6.1	50
8.0	50

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of THCV and its internal standard.

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3500 V[6]

- Source Temperature: 300°C[6]
- Gas Flow: 12 L/min[6]
- Nebulizer Pressure: 40 psi[6]

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
THCV	287.2	193.1	25
THCV-d3	290.2	196.1	25

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, and sensitivity.

Linearity: The calibration curve was linear over the concentration range of 0.5 to 100 ng/mL with a correlation coefficient (r^2) of >0.99.

Accuracy and Precision:

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
LLOQ	0.5	<15	<15	85-115
Low	1.5	<15	<15	85-115
Mid	15	<15	<15	85-115
High	75	<15	<15	85-115

Sensitivity: The lower limit of quantification (LLOQ) for THCV in plasma was established at 0.5 ng/mL.^{[1][3]} The limit of detection (LOD) was approximately 0.15 ng/mL.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of THCV in human plasma. The protein precipitation extraction is efficient, and the chromatographic and mass spectrometric conditions provide excellent sensitivity and selectivity. This method is well-suited for supporting pharmacokinetic and clinical studies of THCV.

Visualizations



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Caption: Experimental workflow for THCV quantification in plasma.

Protocols

Protocol 1: Stock Solution and Calibration Standard Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of THCV reference standard and dissolve it in 1 mL of methanol.
- Working Standard Solutions: Serially dilute the primary stock solution with methanol to prepare working standard solutions at various concentrations.
- Calibration Standards (0.5 - 100 ng/mL): Spike appropriate aliquots of the working standard solutions into blank human plasma to create calibration standards with final concentrations ranging from 0.5 to 100 ng/mL.

- Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of THCV-d3 in methanol.
- Internal Standard Working Solution (10 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 10 ng/mL. This solution will be used for protein precipitation.

Protocol 2: Quality Control Sample Preparation

- Prepare separate working standard solutions of THCV from a different weighing of the reference standard.
- Spike these working solutions into blank human plasma to prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 1.5, 15, and 75 ng/mL).
- Aliquots of these QC samples should be stored at -80°C and analyzed with each batch of unknown samples to ensure the validity of the results.

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